Indinavir-D-6 -

Indinavir-D-6

Catalog Number: EVT-13857750
CAS Number:
Molecular Formula: C36H47N5O4
Molecular Weight: 619.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Indinavir-D-6 is a derivative of Indinavir, a potent protease inhibitor used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1). Indinavir is classified as a small molecule drug that inhibits the HIV protease enzyme, which is essential for the maturation of the virus. This compound plays a critical role in highly active antiretroviral therapy (HAART) for managing HIV/AIDS. Indinavir is known for its oral bioavailability and is often used in combination with other antiretroviral medications to enhance efficacy and reduce viral load in patients .

Synthesis Analysis

The synthesis of Indinavir-D-6 typically involves several key steps, often beginning with the preparation of piperazine derivatives. One notable method includes:

  1. Regioselective C-3 Ring Opening: Utilizing (S)-tert-butyl-N-p-tosylaziridine-carboxamide, which undergoes ring opening by reaction with 3-picolylamine.
  2. N,N'-Bisalkylation: This step involves treating the resulting amine with diphenyl vinyl sulfonium triflate.
  3. N-Detosylation: The final step to yield the desired piperazine subunit.
Molecular Structure Analysis

Indinavir-D-6 has a complex molecular structure characterized by a specific arrangement of atoms. The chemical formula is C36H47N5O4C_{36}H_{47}N_{5}O_{4}, with a molar mass of approximately 613.79 g/mol. The compound features multiple functional groups, including a piperazine ring and various aromatic components. Its structural representation can be summarized as follows:

  • IUPAC Name: (2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-4-{[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoyl}butyl]-N-tert-butyl-4-[(pyridin-3-yl)methyl]piperazine-2-carboxamide.
  • Key Structural Features: The presence of stereocenters contributes to its biological activity and specificity as an HIV protease inhibitor .
Chemical Reactions Analysis

Indinavir-D-6 participates in several chemical reactions that are critical to its function as an HIV protease inhibitor. The primary reaction involves binding to the active site of the HIV protease enzyme, thus preventing the cleavage of viral polyproteins into functional proteins necessary for viral replication. This inhibition leads to the formation of immature and non-infectious viral particles.

Additionally, Indinavir undergoes metabolic transformations within the body, primarily via hepatic metabolism through cytochrome P450 3A4, resulting in various metabolites that may influence its pharmacokinetics and efficacy .

Mechanism of Action

The mechanism by which Indinavir-D-6 exerts its therapeutic effects is primarily through competitive inhibition of the HIV protease enzyme. By binding to the active site of this enzyme, Indinavir prevents it from cleaving the gag-pol polyprotein precursors into their functional components. This blockade results in:

Physical and Chemical Properties Analysis

Indinavir-D-6 exhibits several notable physical and chemical properties:

  • Appearance: It is typically presented as a white crystalline powder.
  • Solubility: Highly soluble in water and methanol.
  • Melting Point: Decomposes at temperatures between 150 °C and 153 °C, releasing potentially toxic vapors such as nitrogen oxides and sulfur oxides.
  • Bioavailability: Approximately 65% when administered orally.
  • Protein Binding: About 60% bound to plasma proteins .

These properties are crucial for understanding its pharmacological profile and therapeutic applications.

Applications

Indinavir-D-6 is primarily utilized in scientific research related to HIV treatment strategies. Its applications include:

  1. Antiviral Research: As a model compound for developing new protease inhibitors with improved efficacy and reduced side effects.
  2. Combination Therapy Studies: Investigating its role when used alongside other antiretroviral agents to enhance treatment outcomes.
  3. Pharmacokinetic Studies: Understanding its metabolism and interaction with other drugs within the body.

While Indinavir itself has faced challenges regarding long-term use due to side effects such as kidney stones, ongoing research into its derivatives like Indinavir-D-6 continues to provide insights into effective HIV management strategies .

Synthesis and Structural Optimization of Indinavir-D-6

Asymmetric Synthetic Methodologies for Deuterated Protease Inhibitors

The synthesis of deuterated protease inhibitors like Indinavir-d₆ leverages asymmetric catalysis to incorporate deuterium at specific molecular sites while preserving stereochemical integrity. Indinavir's core structure contains a cis-aminoindanol moiety, historically synthesized via Jacobsen asymmetric epoxidation of indene. This method, executed on multi-kilogram scales, achieves enantioselectivity >87% using a manganese-salen catalyst and NaOCl as the terminal oxidant [1] [4]. For deuteration, this chiral scaffold undergoes isotopologue-sensitive modifications:

  • Deuterium installation at metabolically vulnerable methyl or methylene groups (e.g., -CH₃ → -CD₃) via halogen-deuterium exchange or reduction of deuterated precursors [6] [8].
  • Stereoselective coupling of deuterated fragments (e.g., hexadeutero phenylpropyl groups) with the aminoindanol core under peptide-coupling conditions, ensuring retention of the C₂-symmetric pseudopeptide structure critical for HIV protease binding [4] [8].

A comparative analysis of synthetic routes reveals that kinetic isotope effects (KIEs) necessitate tailored reaction conditions. For example, deuterium’s greater mass (2H vs. 1H) reduces vibrational frequency, requiring prolonged reaction times for deuteration steps compared to protonated analogs [6].

Table 1: Asymmetric Synthesis Strategies for Deuterated Protease Inhibitors

MethodologyDeuterated ProductEnantioselectivityKey Challenge
Jacobsen Epoxidation + DeuterationIndinavir-d₆>99.5% eeScaling Ritter-type reactions with D-sources
Chiral Resolution + H/D ExchangeAmino acid-d₃ precursors98% eeLow yields in enzymatic deuterium transfer
Transition-Metal CatalysisFluorinated/deuterated hybrids90% eeCatalyst poisoning by sulfur/selenium

Role of Stable Isotope Labeling in Structural Elucidation

Stable isotopes like deuterium serve as non-radioactive tracers to dissect drug metabolism and molecular interactions. In Indinavir studies, simultaneous administration of non-deuterated (D₀) and hexadeutero (D₆) isotopologues via LC-MS/MS quantification revealed:

  • Nonlinear pharmacokinetics: Plasma concentrations of D₀-Indinavir increased disproportionately (1.5-fold) when the oral dose escalated from 400 mg to 800 mg, while D₆-Indinavir (intravenous) exhibited dose-dependent clearance changes [3].
  • Bioavailability saturation: High systemic availability (60–65%) at clinical doses indicated saturation of first-pass metabolism, attributable to CYP3A4 enzyme saturation [3].

This dual-isotope technique elucidated metabolic regioselectivity: Deuterium at benzylic positions reduced oxidative dealkylation rates due to primary KIEs (kH/kD = 2–5), confirmed by suppressed metabolite formation in mass spectra [3] [6]. Additionally, isotopic labeling facilitated protein-ligand interaction studies via NMR, where deuterated Indinavir-d₆ exhibited attenuated ¹H signals, simplifying the detection of binding-induced conformational shifts in HIV protease [7].

Table 2: Analytical Techniques for Deuterated Compound Characterization

TechniqueApplicationIsotopologue Sensitivity
LC-MS/MSPharmacokinetic profiling of D₀/D₆ mixtures≤0.1 ng/mL detection limit
²H-NMRSite-specific deuteration assessment99% atom-D accuracy
X-ray CrystallographyDeuterium position in protein-ligand complexes1.5 Å resolution

Comparative Analysis of Fluorinated vs. Deuterated Analogs

Fluorination and deuteration represent complementary strategies for metabolic stabilization, yet their structural and electronic outcomes diverge significantly:

  • Electronic effects: Fluorine inductively withdraws electrons, increasing the pKₐ of adjacent amines by 1–2 units and enhancing hydrogen-bond acceptor strength. In contrast, deuterium exerts negligible electronic influence (<0.01 ΔlogP) [6] [9].
  • Metabolic consequences: Fluorinated Indinavir analogs (e.g., C17-fluorohydrins) showed altered protease binding due to gauche effects stabilizing extended conformations. Conversely, Indinavir-d₆ primarily attenuated CYP3A4-mediated N-dealkylation without perturbing binding affinity [2] [9].

Biological data underscores this dichotomy:

  • Fluorinated sulfoximine inhibitors of HIV protease achieved IC₅₀ = 0.516 μM but suffered from cellular toxicity (IC₅₀ = 408 μM in antiviral assays) [2].
  • Deuterated analogs like Indinavir-d₆ retained parental potency while extending plasma half-lives (t₁/₂ ↑ 1.8-fold) via reduced CYP clearance [6] [8].

Table 3: Fluorinated vs. Deuterated Indinavir Modifications

ParameterFluorinated AnalogsDeuterated Analogs
Bond dissociation energy110 kcal/mol (C-F)100 kcal/mol (C-D)
Metabolic impactBlocks hydroxylation sitesSlows cleavage via KIE
Protease affinityVariable (conformation-dependent)Unchanged
Synthetic complexityMulti-step de novo synthesisLate-stage H/D exchange

Enzymatic and Chemoenzymatic Catalysis in Deuterium Incorporation

Biocatalytic deuteration offers unparalleled site selectivity under mild conditions, circumventing challenges of transition-metal catalysis (e.g., sulfur poisoning):

  • Dual-enzyme systems: Ene-reductases (EREDs) coupled with glucose dehydrogenase (GDH) catalyze stereoselective deuteration of vinyl sulfides in D₂O, affording chiral sulfides with >99% ee. This approach enabled the synthesis of β-hydroxysulfides with adjacent C–S/C–O stereocenters [10].
  • Amino acid deuteration: PLP-dependent enzymes (e.g., DsaD/DsaE) mediate Cα/Cβ deuterium exchange in amino acid precursors. For example, L-Ile-d₂ was synthesized via stereoconvergent H/D exchange at Cα and Cβ positions in D₂O buffer [7].

Chemoenzymatic cascades integrate chemical deuteration with enzymatic resolution:

  • Deuterodehalogenation: Pd/C-catalyzed reductive deuteration of halophenyl intermediates, followed by lipase-mediated kinetic resolution, yielded chiral deuterated alcohols with 98% ee [6].
  • Whole-cell biotransformation: Engineered E. coli expressing Candida antarctica lipase B (CAL-B) deuterated indene derivatives via deuteriomethyl ester hydrolysis, achieving 50% isolated yield of d₁-indanol [7].

Table 4: Biocatalytic Systems for Deuterium Incorporation

BiocatalystReactionDeuteration SiteEfficiency
Ene-reductase (ENE-101)Conjugate reduction of vinyl sulfidesCβ(sp³)–S96% yield, >99% ee
PLP-dependent aminotransferaseH/D exchange of amino acidsCα/Cβ83–99% conversion
Lipase PSKinetic resolution of racemic alcoholsChiral C–O/D50% yield, 98% ee

Properties

Product Name

Indinavir-D-6

IUPAC Name

(2S)-1-[(2S,4S)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-[dideuterio-(2,4,5,6-tetradeuteriopyridin-3-yl)methyl]piperazine-2-carboxamide

Molecular Formula

C36H47N5O4

Molecular Weight

619.8 g/mol

InChI

InChI=1S/C36H47N5O4/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45)/t28-,29-,31-,32+,33-/m0/s1/i9D,12D,15D,21D,22D2

InChI Key

CBVCZFGXHXORBI-DKBCAENSSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C([2H])([2H])N2CCN([C@@H](C2)C(=O)NC(C)(C)C)C[C@H](C[C@H](CC3=CC=CC=C3)C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)O)[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.